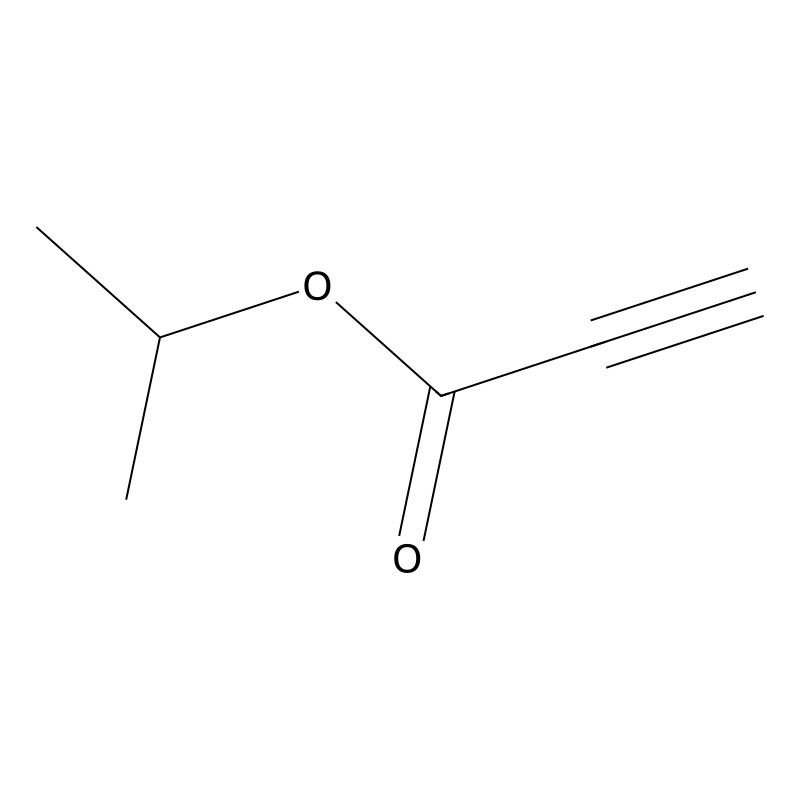

Propan-2-yl prop-2-ynoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propan-2-yl prop-2-ynoate, also known by its IUPAC name, is an organic compound with the molecular formula . It features a propan-2-yl group attached to a prop-2-ynoate moiety, making it an ester derived from prop-2-ynoic acid. The compound is characterized by its flammable nature and can cause skin irritation upon contact . Its structure includes a triple bond between the second and third carbon atoms of the alkyne group, which significantly influences its chemical reactivity and properties.

- Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions, resulting in the formation of prop-2-ynoic acid and propan-2-ol.

- Electrophilic Substitution: The alkyne group can participate in electrophilic addition reactions, particularly with electrophiles such as halogens or hydrogen halides.

- Reduction: The compound can be reduced to yield corresponding alcohols or alkenes depending on the conditions used .

Propan-2-yl prop-2-ynoate can be synthesized through several methods:

- Esterification: A common method involves the reaction of propan-2-ol with prop-2-ynoic acid in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the ester bond.text

Propan-2-ol + Prop-2-ynoic acid → Propan-2yl prop-2-ynoate + Water - Alkyne Formation: Another approach is to synthesize the alkyne first and then perform an esterification reaction with an alcohol.

Propan-2-yl prop-2-ynoate has potential applications in various fields:

- Chemical Intermediate: It serves as a building block in organic synthesis for creating more complex molecules.

- Pharmaceuticals: Due to its structural properties, it may be explored for developing new pharmaceutical agents.

- Material Science: Its unique reactivity could be beneficial in polymer chemistry or materials science for creating specialized materials .

Several compounds share structural similarities with propan-2-yl prop-2-ynoate, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propan-1-yne | Alkyne | Terminal alkyne; less steric hindrance |

| Propan-1,3-diyne | Diene | Contains two triple bonds; more reactive |

| 1-Methylpropynyl acetate | Ester | Contains a methyl group; different reactivity |

| Butanoylpropynyl | Ester | Longer carbon chain; different physical properties |

Propan-2-yl prop-2-ynoate stands out due to its specific arrangement of functional groups and its potential reactivity as an intermediate in organic synthesis compared to these similar compounds.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant